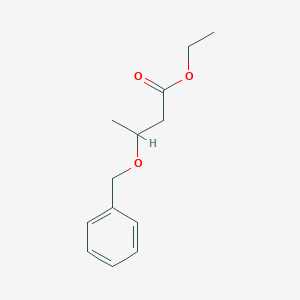

Ethyl 3-phenylmethoxybutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-phenylmethoxybutanoate: is a chemical compound belonging to the class of esters. It is commonly used in organic chemistry as a starting material for the synthesis of various pharmaceuticals and agrochemicals. The molecular formula of this compound is C13H18O3, and its molecular weight is 222.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylmethoxybutanoate can be synthesized through the esterification of 3-phenylmethoxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenylmethoxybutanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Ethyl 3-phenylmethoxybutanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-phenylmethoxybutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-hydroxybutyrate: A chiral building block for pharmaceuticals.

Ethyl 3-phenoxybenzoate: Used in the synthesis of various organic compounds.

Methyl 3-phenylpropanoate: Another ester with similar structural features.

Uniqueness: Its phenylmethoxy group provides additional functionalization possibilities, making it a versatile compound in organic synthesis .

Biological Activity

Ethyl 3-phenylmethoxybutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate

- Chemical Formula : C16H21NO4

- Molecular Weight : 291.35 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Anti-inflammatory Effects

In vitro studies have also revealed anti-inflammatory properties. This compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound achieved a reduction of approximately 40% in cytokine levels at a concentration of 25 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to form hydrogen bonds with key amino acid residues in target proteins, altering their function and modulating various biochemical pathways.

- Cytokine Inhibition : By inhibiting signaling pathways associated with inflammation, the compound reduces cytokine production.

- Membrane Interaction : this compound can integrate into cell membranes, affecting membrane fluidity and permeability, which may influence cellular responses to stimuli.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of pathogens responsible for nosocomial infections. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Investigation of Anti-inflammatory Properties

Another study published in Inflammation Research assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with the compound showed significantly reduced swelling and pain compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.

Properties

IUPAC Name |

ethyl 3-phenylmethoxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-15-13(14)9-11(2)16-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTFJVXRZAOWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.